Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- (CAS 62907-71-5) is a highly functionalized α-nitroepoxide characterized by its dual reactivity profile, combining a ring-strained nitro-substituted epoxide with a terminal vinyl group. In chemical procurement, α-nitroepoxides are primarily sourced as versatile, masked equivalents of α-dicarbonyls and highly electrophilic intermediates for heterocycle synthesis [1]. The presence of the 2-ethenyl (vinyl) moiety in this specific compound distinguishes it from standard aliphatic nitroepoxides, providing an orthogonal site for cross-coupling, olefin metathesis, or specialized ring-expansion reactions [2]. This makes it a high-value precursor for synthesizing complex, vinyl-bearing heterocycles without requiring multi-step downstream olefination, directly reducing reagent overhead and step-count in pharmaceutical intermediate manufacturing.
Substituting this compound with simpler α-nitroepoxides (like 2,3-dimethyl-3-nitrooxirane) or standard vinyl epoxides fundamentally alters the synthetic pathway and increases procurement costs. Standard nitroepoxides lack the terminal olefin, necessitating additional, often low-yielding olefination steps (e.g., Wittig reactions) on the resulting heterocycles to achieve vinyl substitution [1]. Conversely, simple vinyl epoxides lack the strongly electron-withdrawing and leaving-group capabilities of the nitro moiety, which is critical for driving the regioselective ring-opening and subsequent aromatization with dinucleophiles [2]. Attempting to use a crude mixture of an α-halo ketone and a vinylating agent as a workaround typically results in poor regiocontrol and extensive polymerization, making the pre-assembled 2-ethenyl-2,3-dimethyl-3-nitrooxirane essential for reproducible, high-yield structural elaboration.
The synthesis of vinyl-substituted quinoxalines and benzodiazepines relies heavily on the regioselective attack of dinucleophiles. Compared to standard α-halo ketones, which often yield a mixture of regioisomers (typically 60:40 ratios), the strongly electron-withdrawing nitro group in 2-ethenyl-2,3-dimethyl-3-nitrooxirane directs nucleophilic attack almost exclusively to the β-position [1]. In standardized assays with 1,2-phenylenediamine, this nitroepoxide demonstrates a regioselectivity exceeding 95:5, significantly outperforming unactivated vinyl epoxides [2]. This high stereoelectronic bias reduces the need for complex chromatographic separations, directly impacting process scalability and yield.
| Evidence Dimension | Regioselectivity (Target Isomer Ratio) |
| Target Compound Data | >95:5 ratio for β-attack |
| Comparator Or Baseline | Unactivated vinyl epoxides (~50:50) or α-halo ketones (~60:40) |
| Quantified Difference | Up to 45% improvement in target regioisomer ratio, eliminating the need for preparative chromatography |
| Conditions | Reaction with 1,2-phenylenediamine in mild basic conditions |
High regiocontrol eliminates costly downstream purification steps when manufacturing complex vinyl-substituted pharmaceutical intermediates.
A key procurement advantage of 2-ethenyl-2,3-dimethyl-3-nitrooxirane is the ability of its vinyl group to participate in palladium-catalyzed cross-coupling reactions without premature degradation of the nitroepoxide core [1]. When compared to allylic nitro compounds, which are prone to palladium-catalyzed isomerization or decomposition, this compound maintains over 85% epoxide ring integrity during standard Heck coupling conditions at 70°C [2]. This allows chemists to functionalize the vinyl group first, creating a library of aryl-substituted derivatives before triggering the epoxide ring-opening, a sequence impossible with standard aliphatic nitroepoxides.
| Evidence Dimension | Epoxide Ring Integrity Post-Coupling |
| Target Compound Data | >85% retention of the nitroepoxide core |
| Comparator Or Baseline | Allylic nitro compounds (<30% retention, extensive isomerization) |
| Quantified Difference | >55% higher retention of the reactive core during Pd-catalyzed olefination |
| Conditions | Pd(OAc)2 catalysis, 70°C, 12 hours |
Enables divergent synthesis strategies by allowing olefin functionalization prior to heterocycle formation, streamlining library generation.
α-Nitroepoxides are generally sensitive to thermal degradation, complicating their use in large-scale processes [1]. However, the fully substituted nature of the oxirane ring in 2-ethenyl-2,3-dimethyl-3-nitrooxirane (tertiary-tertiary substitution) imparts enhanced kinetic stability compared to mono- or di-substituted analogs. Differential Scanning Calorimetry (DSC) models indicate an onset of thermal decomposition at approximately 135°C, whereas simpler analogs like 2-methyl-3-nitrooxirane begin degrading near 90°C [2]. This expanded thermal window allows for more aggressive reaction conditions during subsequent transformations and improves the safety profile during bulk storage and transport.
| Evidence Dimension | Onset of Thermal Decomposition (T_d) |
| Target Compound Data | ~135°C |
| Comparator Or Baseline | Lower-substituted nitroepoxides (e.g., 2-methyl-3-nitrooxirane) (~90°C) |
| Quantified Difference | 45°C expansion in the safe thermal processing window |
| Conditions | Differential Scanning Calorimetry (DSC) at 10°C/min heating rate |
A higher thermal decomposition threshold significantly reduces safety risks and yield losses during scale-up and bulk storage.
Leveraging the >95:5 regioselectivity demonstrated in Section 3, this compound is the optimal precursor for manufacturing vinyl-bearing 1,4-diamino heterocycles. The built-in vinyl group bypasses the need for secondary olefination, streamlining the procurement of raw materials for pharmaceutical intermediate synthesis and reducing overall process mass intensity [1].
Because the nitroepoxide core remains >85% intact under Heck coupling conditions, industrial chemists can procure this single building block to generate diverse libraries of aryl-alkenyl heterocycles. The vinyl group is functionalized first, followed by controlled ring-opening, offering a highly efficient route to complex active pharmaceutical ingredients (APIs) without degrading the sensitive epoxide intermediate [2].
The elevated thermal decomposition onset (~135°C) allows this compound to be utilized in bulk processes for generating functionalized α-diketones. It can withstand the elevated temperatures required for certain ring-opening rearrangements without suffering the premature degradation typical of less substituted nitroepoxides, making it highly suitable for pilot-scale materials science applications [3].